Phenylthiocarbamyl-S-ethylcysteine

phosphoserine quantification HPLC detection limit picomolar sensitivity

Phenylthiocarbamyl-S-ethylcysteine (PTC-SEC; also designated PTCSEC) is a derivatized cysteine analog formed by the reaction of phenyl isothiocyanate with S-ethylcysteine. It is not a standalone reagent but the terminal analytical derivative in a two-step β-elimination/ethanethiol addition workflow that converts phosphoserine residues in proteins and peptides into a UV-detectable species for reversed-phase HPLC quantification.

Molecular Formula C12H16N2O2S2
Molecular Weight 284.4 g/mol
CAS No. 118573-61-8
Cat. No. B046318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylthiocarbamyl-S-ethylcysteine
CAS118573-61-8
Synonymsphenylthiocarbamyl-S-ethylcysteine
PTCSEC
Molecular FormulaC12H16N2O2S2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1
InChIInChI=1S/C12H16N2O2S2/c1-2-18-8-10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1
InChIKeyVXBLCJFXZZAMPK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylthiocarbamyl-S-ethylcysteine (CAS 118573-61-8): A Phosphoserine-Specific Analytical Derivative for Picomolar Quantification in Proteomics


Phenylthiocarbamyl-S-ethylcysteine (PTC-SEC; also designated PTCSEC) is a derivatized cysteine analog formed by the reaction of phenyl isothiocyanate with S-ethylcysteine [1]. It is not a standalone reagent but the terminal analytical derivative in a two-step β-elimination/ethanethiol addition workflow that converts phosphoserine residues in proteins and peptides into a UV-detectable species for reversed-phase HPLC quantification [2]. The compound is classified under MeSH as a cysteine analog and is indexed solely in the context of phosphoserine determination methodology [1]. Its core value proposition lies in enabling non-radioactive, picomolar-level detection of phosphoserine—the most abundant phosphoamino acid in eukaryotic proteins—without requiring antibody-based or mass spectrometric instrumentation [2][3].

Why Generic Phenylthiocarbamyl Amino Acid Standards Cannot Substitute for Phenylthiocarbamyl-S-ethylcysteine in Phosphoserine Analysis


Phenylthiocarbamyl-S-ethylcysteine is chemically distinct from generic PTC-amino acid derivatives used in total amino acid analysis (e.g., PTC-serine or PTC-threonine). Its formation depends on a phosphoserine-specific β-elimination reaction that is fundamentally different from the direct PITC-derivatization of free amino acids [1]. During Edman degradation of phosphoserine-containing peptides, the phosphate group undergoes β-elimination as soon as the degradation cycle reaches the phosphoserine residue—a phenomenon driven by the PTC group itself increasing the reactivity of the α-hydrogen [2]. Without the prior β-elimination/ethanethiol step, phosphoserine yields no identifiable PTH-derivative during sequencing because dehydroalanine forms non-quantitatively and escapes detection [3]. Substituting a generic PTC-amino acid standard or an alternative PTC derivative (e.g., butylthiocarbamyl or benzylthiocarbamyl derivatives designed for food amino acid analysis) would fail to address this phosphoserine-specific chemistry and cannot provide sequence-position information [4]. Furthermore, the S-ethyl group on the cysteine scaffold imparts a specific hydrophobicity shift that enables selective chromatographic isolation of phosphoserine-containing peptides from complex mixtures—a physical-chemical property absent in non-alkylated PTC-cysteine derivatives [5].

Quantitative Evidence Guide for Phenylthiocarbamyl-S-ethylcysteine: Head-to-Head Comparisons Against Alternative Phosphoserine Detection Methods


Detection Sensitivity: PTC-SEC Enables Quantitative Phosphoserine Determination at 10–20 pmol vs. Dabsyl and OPA Alternatives

The PTC-SEC derivative of phosphoserine is determined quantitatively in the working range of 10–20 pmol by reversed-phase HPLC with UV detection at 254 nm [1]. By comparison, dabsyl chloride derivatization of phosphoamino acids achieves a detection sensitivity of approximately 10 pmol [2]. The OPA (o-phthalaldehyde) fluorescent derivatization method for phosphoserine, while capable of sub-picomole detection under optimized fluorescence conditions, lacks phosphoserine specificity and requires post-column reaction systems unavailable on standard HPLC configurations [3]. Critically, the PTC-SEC approach achieves its 10–20 pmol working range without requiring fluorescence detectors, radioactive labeling, or specialized capillary electrophoresis instrumentation.

phosphoserine quantification HPLC detection limit picomolar sensitivity amino acid derivatization

Sequence Position Determination: PTC-SEC Is the Only Derivative That Simultaneously Enables Quantification AND Sequence Localization of Phosphoserine

A critical differentiation of the PTC-SEC workflow is its dual functionality: the same derivative that enables HPLC quantification of total phosphoserine content also allows sequence-position identification during Edman degradation. Without prior conversion of phosphoserine to S-ethylcysteine (and subsequent PTC derivatization), sequencing of phosphoserine-containing peptides yields no identifiable PTH-derivative because phosphoserine undergoes β-elimination non-quantitatively [1]. Following β-elimination/ethanethiol modification, the S-ethylcysteine residue at the former phosphoserine position is detectable during microsequencing with less than 100 pmol of starting peptide using an Applied Biosystems gas-phase sequencer equipped with on-line PTH amino acid analysis [1]. During Edman degradation, the PTC group increases the reactivity of the α-hydrogen, driving quantitative β-elimination of the phosphate group and quantitative formation of dehydroalanine, which is trapped as the DTT adduct at the specific degradation cycle [2]. In contrast, dabsyl derivatization and OPA-based methods provide only total phosphoamino acid content without any sequence-position information [3].

Edman degradation phosphorylation site mapping sequence analysis PTH-amino acid detection

Stability Advantage: PTC-Amino Acid Derivatives Demonstrate >32 Hour Ambient Stability vs. OPA Derivatives That Require Immediate Analysis

PTC-amino acid derivatives (the chemical class to which PTC-SEC belongs) exhibit stability of at least 32 hours at ambient temperature before injection, enabling batch processing and automated overnight sample runs without signal degradation [1]. In dried conditions, PTC derivatives can be stored in the freezer for unlimited time, and in solution for several hours [2]. The detector response is linear from 39 to 1250 pmol [1]. In contrast, OPA (o-phthalaldehyde) derivatives are notoriously unstable, with fluorescent signal decaying within minutes to hours, requiring immediate post-derivatization analysis and precluding batch preparation [3]. This stability differential directly impacts laboratory workflow efficiency: PTC-SEC derivatives permit preparation of multiple samples in parallel followed by sequential automated HPLC analysis, whereas OPA-based phosphoserine detection demands real-time derivatization coupled to the detector.

derivative stability sample throughput automated analysis precolumn derivatization

Chromatographic Selectivity: S-Ethyl Modification Increases Peptide Hydrophobicity, Enabling Selective Isolation of Phosphopeptides from Complex Mixtures

The conversion of phosphoserine to S-ethylcysteine, which is the obligatory precursor to PTC-SEC formation, increases the hydrophobicity of the parent peptide, thereby altering its mobility during reversed-phase chromatography [1]. This property was exploited to develop a rapid method for the selective purification of phosphoserine-containing peptides from complex mixtures—a capability that direct phosphoamino acid analysis methods (dabsyl, OPA, or direct PTH analysis) cannot provide because they require prior hydrolysis of the peptide, destroying sequence context and peptide-level selectivity [1]. The method quantifies the number of S-ethylcysteine residues (and thus original phosphoserine residues) at the picomolar level following acid hydrolysis and conversion to the PTC derivative [1][2]. This is particularly powerful for analyzing peptides phosphorylated at multiple sites in vivo [1].

phosphopeptide enrichment reversed-phase chromatography hydrophobicity shift selective purification

Precision and Linearity: PTC Derivatives Achieve <4.0% Within-Run and <5.0% Between-Run Precision with Linear Response from 39–1250 pmol

In a direct comparative study of PTC-amino acid derivative analysis versus traditional ion-exchange chromatography for physiological amino acids, PTC derivatives demonstrated within-run concentration precision of less than 4.0% and between-run precision of less than 5.0%, with retention time precisions below 0.2% and 0.3%, respectively [1]. The detector response was linear from 39 to 1250 pmol [1]. A separate study comparing PITC derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization found that while AQC showed some advantages for certain amino acids, the PITC method produced results with minimal deviation from the reference automatic amino acid analyzer [2]. Although these precision data are class-level for PTC derivatives rather than specific to PTC-SEC, the PTC-SEC derivative is formed via the same PITC coupling chemistry and is chromatographed under identical reversed-phase conditions.

analytical precision method validation amino acid quantification reproducibility

Proven Biological Validation: PTC-SEC Workflow Successfully Identified Adjacent Phosphoserines in Cardiac Troponin I—A Benchmark for Multi-Site Phosphorylation Analysis

The PTC-SEC derivatization workflow has been validated in a landmark biological application: the determination of two adjacent phosphoserine residues in cardiac troponin I isolated from bovine heart [1]. This represented the first example of phosphoserine determination by derivatization to S-ethylcysteine in a biologically and clinically relevant phosphoprotein [1]. The successful resolution of adjacent phosphorylation sites—a challenging analytical scenario due to steric and chemical interference—demonstrates that the β-elimination/ethanethiol chemistry proceeds quantitatively even when phosphoserine residues are in immediate proximity. In contrast, methods relying solely on mass spectrometric detection of neutral loss from phosphoserine often struggle with site localization when multiple phosphorylation sites are adjacent. The method has also been applied to the identification of phosphocysteine residues, demonstrating cross-applicability to less common phosphoamino acids [2].

cardiac troponin I multi-site phosphorylation biological validation phosphoprotein analysis

Optimal Procurement and Application Scenarios for Phenylthiocarbamyl-S-ethylcysteine in Phosphoproteomics and Protein Chemistry


Non-Radioactive Phosphorylation Stoichiometry Determination in Low-Abundance Regulatory Proteins

When quantifying the phosphorylation stoichiometry of low-abundance regulatory proteins (e.g., protein kinase substrates, phosphatase targets) where sample quantities are limited to the low picomole range, the PTC-SEC HPLC method provides quantitative phosphoserine determination at 10–20 pmol without requiring 32P-radiolabeling or phosphoserine-specific antibodies [1]. This is particularly valuable for proteins isolated from primary tissue samples or clinical biopsies where radioactive labeling is impractical or prohibited. The method's dual capability—quantifying total phosphoserine by HPLC and mapping its position by Edman degradation in a single chemical workflow—reduces the sample amount required compared to parallel approaches using separate HPLC and LC-MS/MS analyses [2].

Multi-Site Phosphorylation Site Mapping in Proteins with Clustered Phosphoserine Residues

For proteins containing multiple, closely spaced phosphoserine residues (exemplified by cardiac troponin I with two adjacent phosphoserines), the PTC-SEC workflow uniquely enables unambiguous site localization via Edman sequencing because the quantitative β-elimination driven by the PTC group produces a discrete DTT-dehydroalanine adduct at each modified position [3][4]. This application scenario is relevant to cardiac muscle research, neurodegenerative disease protein analysis (e.g., tau, α-synuclein), and any system where phosphorylation site clustering is functionally important. Alternative MS-based approaches often produce ambiguous site assignments for adjacent or clustered phosphorylation sites due to insufficient fragment ion coverage between closely spaced residues.

Selective Enrichment of Phosphoserine-Containing Peptides from Complex Proteolytic Digests

The S-ethylcysteine modification increases peptide hydrophobicity, enabling selective isolation of phosphoserine-containing peptides from complex mixtures via reversed-phase chromatography before quantification [5]. This pre-analytical enrichment step is particularly powerful for analyzing in vivo multi-phosphorylated peptides from whole-cell lysates or tissue homogenates, where phosphopeptides may represent <1% of total peptides. The workflow integrates enrichment, quantification (via HPLC of PTC-SEC), and site mapping (via Edman degradation) into a single chemical strategy, reducing the number of orthogonal separation steps compared to IMAC/TiO2 enrichment followed by LC-MS/MS [5].

High-Throughput Batch Analysis of Phosphoserine Content in Recombinant Phosphoprotein Quality Control

For biotechnology and pharmaceutical manufacturing settings requiring batch-to-batch quantification of phosphoserine content in recombinant phosphoproteins (e.g., therapeutic kinases, phosphorylated monoclonal antibodies), the >32-hour ambient stability of PTC derivatives enables parallel preparation of dozens of samples followed by automated sequential HPLC analysis [6][7]. This throughput advantage, combined with the documented precision of <4.0% within-run and <5.0% between-run CV, supports implementation in GLP or GMP-analogous quality control environments where method robustness and reproducibility are paramount [7].

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